Milbemycin A4 oxime

Anthelmintic resistance Veterinary parasitology Haemonchus contortus

The compound (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one, commonly known as moxidectin (CAS 113507-06-5), is a semi-synthetic milbemycin within the macrocyclic lactone (ML) class. Derived from nemadectin via selective oxidation followed by methyloximation, moxidectin is distinguished from first-generation avermectins by key structural features: the absence of a disaccharide moiety at C13, a substituted olefinic side chain at C25, and a unique methoxime moiety at C23.

Molecular Formula C32H45NO7
Molecular Weight 555.7 g/mol
Cat. No. B10814148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A4 oxime
Molecular FormulaC32H45NO7
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C
InChIInChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7-,20-10-,23-9?,33-28+/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1
InChIKeyYCAZFHUABUMOIM-HKMRDFPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moxidectin Procurement Guide: Second-Generation Macrocyclic Lactone for Anthelmintic Research and Veterinary Parasite Control


The compound (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one, commonly known as moxidectin (CAS 113507-06-5), is a semi-synthetic milbemycin within the macrocyclic lactone (ML) class [1]. Derived from nemadectin via selective oxidation followed by methyloximation, moxidectin is distinguished from first-generation avermectins by key structural features: the absence of a disaccharide moiety at C13, a substituted olefinic side chain at C25, and a unique methoxime moiety at C23 [1][2]. These modifications confer a distinct pharmacological profile, including altered lipophilicity, extended tissue persistence, and differential interaction with glutamate-gated chloride channels (GluCls) [1][3].

Why Moxidectin Cannot Be Directly Substituted with Ivermectin or Other Macrocyclic Lactones


Despite a shared macrocyclic lactone core and overlapping target (GluCl channels), moxidectin and ivermectin exhibit critical pharmacological divergences that preclude simple interchange. These include a roughly 10‑fold difference in receptor‑level potency [1], vastly different tissue pharmacokinetics—with moxidectin demonstrating a 4‑fold longer mean residence time in horses [2] and a terminal half‑life of 8.16 days vs 2.07 days for ivermectin in rabbits [3]—and differential efficacy against resistant parasite populations. Crucially, moxidectin retains high efficacy (≥89.6%) against ivermectin‑resistant Haemonchus contortus strains where ivermectin fails completely (0‑20.1% efficacy) [4]. These quantifiable differences mean that substituting moxidectin with a cheaper generic ivermectin or another avermectin may result in therapeutic failure, selection for resistance, or suboptimal pharmacokinetic coverage, directly impacting research reproducibility and animal health outcomes.

Quantitative Differentiation of Moxidectin: Head-to-Head Efficacy and Pharmacokinetic Data Versus Comparators


Moxidectin Retains High Efficacy Against Ivermectin‑Resistant Haemonchus contortus

In lambs infected with an ivermectin‑resistant strain of Haemonchus contortus, moxidectin demonstrated an efficacy of 89.6% at the therapeutic dose (0.2 mg/kg) compared to only 20.1% for ivermectin and 39.7% for abamectin [1]. A separate study confirmed that ivermectin completely failed (0% efficacy) against an ivermectin‑resistant H. contortus strain, whereas moxidectin achieved 94.2% efficacy at the same dose [2]. Against a resistant strain in sheep, moxidectin reduced nematode egg counts and adult worm numbers by 100% while ivermectin did not significantly reduce either parameter [3].

Anthelmintic resistance Veterinary parasitology Haemonchus contortus Macrocyclic lactone

Moxidectin Exhibits 10‑Fold Higher Potency at the GluCl Receptor GLC‑2

Using two‑electrode voltage clamp electrophysiology on C. elegans GLC‑2 receptors expressed in Xenopus oocytes, moxidectin (MOX) inhibited wild‑type GLC‑2 receptors roughly 10‑fold more potently than ivermectin (IVM), and produced a greater maximal inhibition of glutamate‑activated currents (MOX = 86.9 ± 2.5%; IVM = 57.8 ± 5.9%) [1].

Receptor pharmacology Ion channel Electrophysiology Anthelmintic mechanism

Extended Tissue Persistence: 4‑Fold Longer Mean Residence Time in Horses

Following oral administration of commercial formulations to horses, moxidectin (0.4 mg/kg) exhibited a mean plasma residence time (MRT) of 18.4 ± 4.4 days, compared to 4.8 ± 0.6 days for ivermectin (0.2 mg/kg)—a 3.8‑fold difference [1]. The area under the concentration‑time curve (AUC) was 363.6 ± 66.0 ng·d/mL for moxidectin versus 132.7 ± 47.3 ng·d/mL for ivermectin [1]. In rabbits, the terminal half‑life (t1/2λz) of moxidectin was 8.16 days versus 2.07 days for ivermectin—a 3.9‑fold difference [2].

Pharmacokinetics Veterinary medicine Drug persistence Equine

Higher Plasma Cmax and Larger Volume of Distribution in Canine Model

In beagle dogs orally administered 250 µg/kg, moxidectin achieved a peak plasma concentration (Cmax) of 234.0 ± 64.3 ng/mL, approximately 1.8‑fold higher than ivermectin's 132.6 ± 43.0 ng/mL [1]. The apparent volume of distribution at steady state (Vss/F) was 19.21 ± 3.61 L/kg for moxidectin versus 5.35 ± 1.29 L/kg for ivermectin—a 3.6‑fold difference [1]. Clearance (CL/F) was 0.0220 ± 0.00381 L/h/kg for moxidectin versus 0.0498 ± 0.0179 L/h/kg for ivermectin [1].

Pharmacokinetics Canine Drug distribution Bioavailability

Superior Clearance of W. bancrofti Microfilariae in Combination Therapy

In a randomized controlled trial for lymphatic filariasis, the proportion of participants achieving complete microfilaremia clearance at 12 months was 95% (18 of 19) for moxidectin plus albendazole (MoxA) versus 32% (8 of 25) for ivermectin plus albendazole (IA)—an adjusted risk ratio of 2.79 (95% CI 1.59–4.90; p=0.0004) [1].

Lymphatic filariasis Clinical trial Microfilaria clearance Human anthelmintic

Non‑Inferior Cure Rate vs Ivermectin in Strongyloidiasis with Fixed‑Dose Convenience

In a phase 2b/3 randomized, double‑blind, non‑inferiority trial involving 726 adults in Laos and Cambodia, moxidectin (fixed 8 mg dose) achieved a cure rate of 93.6% (95% CI 90.5–96.0) against Strongyloides stercoralis infection, compared to 95.7% (95% CI 93.0–97.6) for weight‑adjusted ivermectin (200 μg/kg) [1]. The between‑group difference was ‑2.1 percentage points (95% CI ‑5.5 to 1.3), establishing non‑inferiority [1]. A systematic review of two trials (821 participants) confirmed non‑inferiority with an odds ratio of 0.67 (95% CI 0.36–1.25) [2].

Strongyloidiasis Clinical trial Soil‑transmitted helminths Human anthelmintic

Procurement‑Relevant Application Scenarios for Moxidectin Based on Quantitative Differentiation Evidence


Managing Ivermectin‑Resistant Haemonchus contortus in Small Ruminants

In sheep and goat operations with documented ivermectin resistance, moxidectin at 0.2 mg/kg oral or injectable provides 89.6‑100% efficacy against H. contortus strains where ivermectin achieves only 0‑20.1% reduction in worm burden [1][2]. Procurement should prioritize moxidectin over generic ivermectin or abamectin for any flock or herd where fecal egg count reduction tests indicate <90% efficacy with avermectins [1].

Extended‑Interval Parasite Control in Equine and Canine Populations

For equine parasite control programs requiring prolonged protection, moxidectin's 3.8‑fold longer mean residence time (18.4 days) and 3.9‑fold longer terminal half‑life compared to ivermectin support extended dosing intervals [3][4]. In canine applications, the 3.6‑fold larger volume of distribution and 1.8‑fold higher Cmax of moxidectin enable sustained tissue concentrations that enhance efficacy against migrating larval stages and reduce reinfection risk between treatments [5].

Human Filariasis Elimination Programs Requiring Superior Microfilaria Clearance

Mass drug administration (MDA) programs targeting lymphatic filariasis should consider moxidectin plus albendazole (MoxA) over ivermectin plus albendazole (IA) based on the 63‑percentage point absolute improvement in complete microfilaremia clearance at 12 months (95% vs 32%) [6]. The fixed‑dose convenience of moxidectin also reduces operational complexity in MDA settings, as demonstrated in the strongyloidiasis trials where 8 mg fixed dosing was non‑inferior to weight‑adjusted ivermectin [7].

Research Models Investigating Differential GluCl Pharmacology

Laboratories studying macrocyclic lactone mechanisms or resistance should procure moxidectin when experimental design requires a milbemycin with distinct receptor pharmacology. Moxidectin's 10‑fold higher potency at GLC‑2 receptors and greater maximal inhibition of glutamate‑activated currents (86.9% vs 57.8% for ivermectin) provide a clear experimental discriminator [8]. The differential effects on GluCl subunit knockout strains (e.g., glc‑2 deletion shows altered motility response to MOX but not IVM) make moxidectin an essential tool for dissecting receptor‑specific contributions to anthelmintic action [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A4 oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.